

# Application Note: High-Resolution MS/MS Fragmentation Analysis of Rivulariapeptolide 1155

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rivularia sp.[1]. As a member of the rivulariapeptolide family, it has demonstrated potent serine protease inhibitory activity, making it a compound of interest for drug discovery and development[2][3][4]. Structurally, Rivulariapeptolide 1155 is a complex macrocycle containing non-proteinogenic amino acids. The structural elucidation and characterization of such complex natural products heavily rely on high-resolution tandem mass spectrometry (MS/MS). This application note provides a detailed protocol for the MS/MS fragmentation analysis of Rivulariapeptolide 1155 using a native metabolomics approach with an Orbitrap mass spectrometer. The provided methodologies and data will serve as a guide for researchers working on the characterization of cyclic peptides and related natural products.

#### **Experimental Protocols**

The experimental workflow for the analysis of Rivulariapeptolide 1155 is based on a native metabolomics approach, which allows for the screening of complex mixtures for bioactive compounds by detecting non-covalent protein-ligand interactions under near-physiological conditions[3][5][6].



#### **Sample Preparation**

- Extraction: A crude extract of Rivularia sp. biomass is prepared by extraction with methanol[5].
- Fractionation (Optional): For targeted analysis and isolation, the crude extract can be fractionated using preparative High-Performance Liquid Chromatography (HPLC)[5].
- Final Sample Preparation: The dried extract or fraction containing Rivulariapeptolide 1155 is reconstituted in an appropriate solvent (e.g., 30% acetonitrile in water) for injection[7].

# Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is performed using a  $\mu$ -flow Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer[3][5].

- UHPLC System: A μ-flow UHPLC system.
- Column: A suitable reversed-phase column (e.g., Kinetex 5 μm RP 100 Å).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 30% to 95% B over several minutes.
- Flow Rate: 20 mL/min for preparative scale, adaptable for analytical scale[7].
- Post-Column pH Adjustment: The pH of the eluent is adjusted to near-native conditions by introducing a make-up flow of ammonium acetate solution before the ESI source[3][5].

### **Mass Spectrometry Conditions**

A high-resolution mass spectrometer, such as a Q Exactive Orbitrap, is used for data acquisition[8].

• Ionization Mode: Electrospray Ionization (ESI) in positive mode.



Spray Voltage: 3.5 kV[5].

Capillary Temperature: 300 °C[5].

Sheath Gas Flow: 40 arbitrary units[5].

Auxiliary Gas Flow: 10 arbitrary units[5].

• S-Lens RF Level: 80 V[5].

MS1 Scan Range: m/z 300-2000[7].

MS1 Resolution: 140,000 at m/z 200[2].

- MS/MS Acquisition: All-Ion Fragmentation (AIF) or data-dependent acquisition (DDA) can be used. For AIF, a broad isolation window is used with Higher-Energy C-trap Dissociation (HCD)[2][5].
- Collision Energy: 20% HCD collision energy[2][5].

#### **Data Presentation**

The high-resolution MS analysis of Rivulariapeptolide 1155 yields a protonated molecule  $[M+H]^+$  at an m/z of 1156.5923, corresponding to the molecular formula  $C_{59}H_{82}N_9O_{15}[2][5]$ . The MS/MS fragmentation of this precursor ion provides characteristic fragment ions that are crucial for its structural elucidation. The fragmentation of cyclic peptides is complex due to the initial ring-opening step, which can occur at multiple positions, leading to various linear peptide ions that subsequently fragment[9].

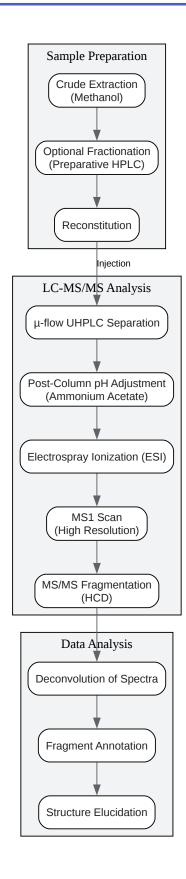
The following table summarizes the major theoretical fragment ions expected from the MS/MS spectrum of Rivulariapeptolide 1155. The fragmentation pattern is proposed based on the known structure and general fragmentation rules for cyclic depsipeptides, including cleavages at the amide and ester bonds.



m/z (calculated)	Ion Type	Proposed Fragment Structure/Loss
1138.5818	[M+H-H <sub>2</sub> O] <sup>+</sup>	Loss of a water molecule
1112.6029	[M+H-CO <sub>2</sub> ] <sup>+</sup>	Loss of carbon dioxide
989.4978	[M+H - C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> ] <sup>+</sup>	Loss of N-methyltyrosine residue
892.4407	[M+H - C12H20N2O3] <sup>+</sup>	Loss of N-methyltyrosine and another residue
795.3836	Internal Fragment	Fragment containing the Ahp moiety
698.3265	b-type ion	Linearized peptide fragment
599.2734	b-type ion	Linearized peptide fragment
486.2313	Internal Fragment	Fragment containing the N-acyl-proline moiety
387.1782	y-type ion	Linearized peptide fragment
274.1361	Iminium ion	Proline iminium ion
163.0786	Internal Fragment	N-methyltyrosine side chain fragment

## **Mandatory Visualization**

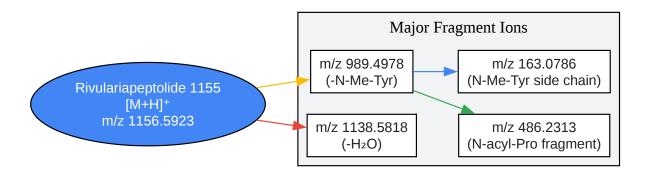




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Caption: Experimental workflow for the MS/MS analysis of Rivulariapeptolide 1155.





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Caption: Proposed fragmentation pathway of Rivularia peptolide 1155.

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